Laninamivir octanoate monohydrate is a prodrug of laninamivir, a long-acting neuraminidase inhibitor used primarily for the treatment and prophylaxis of influenza virus infections. It is characterized by its ability to inhibit viral replication effectively, making it a significant compound in antiviral therapy. The compound is administered via inhalation, allowing for direct delivery to the respiratory tract, where it exerts its therapeutic effects.
Laninamivir octanoate monohydrate is derived from laninamivir, which itself is synthesized through various chemical methods. The compound is recognized for its pharmacological activity against influenza virus A and B, and its formulation as a hydrate enhances its stability and bioavailability when delivered through nebulizers or inhalers .
Laninamivir octanoate monohydrate falls under the category of antiviral agents, specifically classified as a neuraminidase inhibitor. This class of drugs works by blocking the neuraminidase enzyme, which is crucial for the viral life cycle, thereby preventing viral replication and spread within the host .
The synthesis of laninamivir octanoate involves several steps that convert laninamivir into its octanoate form. Typically, this process includes the esterification of laninamivir with octanoic acid or its derivatives in the presence of activating agents such as carbamoyl chloride or 4-dimethylaminopyridine (DMAP).
The synthesis has been optimized for industrial-scale production, achieving yields suitable for clinical use.
Laninamivir octanoate monohydrate has a molecular formula of and a molar mass of approximately 462.56 g/mol. The structure features:
The compound's structural attributes facilitate its absorption and retention in respiratory tissues following inhalation .
Laninamivir octanoate undergoes hydrolysis in vivo to release active laninamivir upon administration. This reaction is catalyzed by esterases present in the body, particularly in the lungs:
This conversion is crucial for its mechanism of action as it allows the prodrug to exert its antiviral effects effectively.
Laninamivir acts primarily by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition blocks the cleavage of sialic acid residues from glycoproteins on host cells, preventing the release of new viral particles from infected cells. As a result:
The effectiveness of laninamivir has been demonstrated in clinical studies, showing significant reductions in viral load following administration .
These properties are critical for formulating effective delivery systems for therapeutic applications .
Laninamivir octanoate monohydrate is primarily utilized in:
The compound's ability to be administered via inhalation makes it particularly advantageous for targeting respiratory infections directly .
Laninamivir octanoate monohydrate (chemical name: (2R,3R,4S)-3-acetamido-4-guanidino-2-((1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl)-3,4-dihydro-2H-pyran-6-carboxylic acid hydrate) is a prodrug derivative of the neuraminidase inhibitor laninamivir (R-125489). Its molecular formula is C₂₁H₃₆N₄O₈·H₂O, with a molecular weight of 490.55 g/mol [2] [6]. The structure features three critical regions:
The monohydrate designation indicates crystalline water molecules in its lattice, influencing stability and solubility. This compound exists as a white to off-white solid powder, typically characterized by >98% purity for research applications. Its solubility profile shows high solubility in dimethyl sulfoxide (DMSO) but limited aqueous solubility, a property addressed through prodrug design [2] [6].
Laninamivir octanoate shares structural homology with zanamivir but features strategic modifications that enhance its pharmacokinetic profile:
Table 1: Structural and Functional Comparison of Neuraminidase Inhibitors
Compound | C4 Substituent | C7 Modification | C9 Modification | IC₅₀ Range (nM)* |
---|---|---|---|---|
Laninamivir | Guanidino | Methoxy | -OH | 0.95–1.73 |
Zanamivir | Guanidino | -OH | -OH | 0.61–2.60 |
Oseltamivir carboxylate | -NH₂ | Pentyl ether | -COOH | 0.13–4.40 |
Laninamivir octanoate | Guanidino | Methoxy | Octanoate ester | 39.2–1170 |
*Data aggregated from [1] [3] [4]; values represent inhibition of various influenza A/B strains
Key distinctions include:
The active metabolite laninamivir exhibits 3–10-fold greater potency than zanamivir against influenza B neuraminidases due to improved active-site accommodation [3] [7].
The octanoate esterification represents a sophisticated prodrug strategy targeting pulmonary-specific activation:
Table 2: Prodrug Activation Parameters
Parameter | Laninamivir Octanoate | Active Metabolite (Laninamivir) |
---|---|---|
Molecular weight | 490.55 g/mol | 360.34 g/mol |
Key functional group | Octanoyl ester | Carboxylate |
Enzymatic activation | Esterase-mediated hydrolysis | N/A |
Site of conversion | Pulmonary epithelium | N/A |
Lung tissue half-life | ~4 hours | >240 hours |
Activation mechanism:
Pharmacokinetic studies demonstrate laninamivir concentrations in epithelial lining fluid (ELF) reach 8.57 μg/mL within 4 hours post-inhalation and maintain levels >0.9 μg/mL (IC₅₀ for most neuraminidases) for 240 hours due to this "depot effect" [5]. The octanoate chain length balances lipophilicity for cellular uptake with hydrolysis kinetics – shorter esters show faster activation but reduced retention, while longer chains impede esterase accessibility [3].
X-ray crystallography reveals critical binding motifs when laninamivir complexes with neuraminidase:
Table 3: Spectroscopic Characterization
Technique | Key Signatures | Structural Assignment |
---|---|---|
IR spectroscopy | 1740 cm⁻¹ (strong) | C=O stretch (ester) |
1630 cm⁻¹ (broad) | Guanidino C=N stretch | |
3400-3200 cm⁻¹ | O-H/N-H stretches (hydrate) | |
¹H NMR (DMSO-d₆) | δ 1.25 (t, 8H) | Octanoyl -(CH₂)₆- |
δ 3.40 (s, 3H) | 7-OCH₃ | |
δ 5.15 (m, 1H) | C3 proton | |
¹³C NMR | δ 172.8, 166.5 | Ester/acid carbonyls |
δ 157.2 | Guanidino carbon |
Crystal packing shows hydrogen bonding networks between the monohydrate's water molecule, carboxylic acid oxygen, and guanidino nitrogen, stabilizing the lattice. The octanoyl chain adopts extended conformations facilitating crystal stacking, with calculated density of 1.29 g/cm³ [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7